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molecular formula C11H13NO2 B1373910 methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate CAS No. 1071432-28-4

methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate

Cat. No. B1373910
M. Wt: 191.23 g/mol
InChI Key: KQJMBLOFMLWTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030489B2

Procedure details

To a mixture of methyl N-methylindole-6-carboxylate (1.5 g) and acetic acid (22.5 ml) was added sodium cyanoboride (1.62 g), followed by stirring at room temperature for 1 hour. The reaction mixture was poured into ice-water (100 ml), and sodium hydroxide (pellet) was added thereto to adjust the pH to about 10, followed by extraction with ethyl acetate (60 ml). The organic layer was washed with a saturated sodium bicarbonate solution three times, and saturated brine in this order, and dried over anhydrous magnesium sulfate, and the solvent was then removed by evaporation under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to obtain methyl N-methylindoline-6-carboxylate (900 mg) as a pale yellow oily substance.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=2)[CH:4]=[CH:3]1.[Na].[OH-].[Na+]>C(O)(=O)C>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=2)[CH2:4][CH2:3]1 |f:2.3,^1:14|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CN1C=CC2=CC=C(C=C12)C(=O)OC
Name
Quantity
22.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (60 ml)
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium bicarbonate solution three times, and saturated brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was then removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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